N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide -

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Catalog Number: EVT-4529846
CAS Number:
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3-dihydro-1,4-benzodioxin-6-amine

  • Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. Numerous studies utilize this amine to synthesize diverse sulfonamides and acetamides incorporating the benzodioxin scaffold. [, , , , , ]

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Relevance: This intermediate shares the 2,3-dihydro-1,4-benzodioxin and 4-chlorophenyl moieties with N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. It highlights the synthetic routes employed to build upon the core benzodioxin structure. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Compound Description: This compound serves as the parent molecule in a series of synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides. These acetamides were evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. []
  • Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin moiety with N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, further emphasizing the significance of this structural feature in medicinal chemistry research focusing on diverse biological targets. []

N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives

  • Relevance: While structurally distinct from the target compound, these derivatives highlight the versatility of the 2,3-dihydro-1,4-benzodioxin scaffold in developing compounds with central nervous system activity. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds exhibits potent antibacterial activity. They were synthesized using 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide as a key intermediate, which was further reacted with various oxadiazole nucleophiles. []
  • Relevance: These acetamides share the 2,3-dihydro-1,4-benzodioxin core structure with N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, showcasing the diverse applications of this scaffold in medicinal chemistry for developing antimicrobial agents. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: These newly synthesized sulfonamides were designed to explore their enzyme inhibitory potential, specifically against α-glucosidase and acetylcholinesterase. The presence of both benzodioxane and acetamide moieties is a crucial structural feature of these compounds. []
  • Relevance: This class of compounds shares the 2,3-dihydro-1,4-benzodioxin and acetamide functionalities with N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, further supporting the importance of these structural elements in designing compounds with potential therapeutic applications. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: This group of compounds was synthesized and evaluated for their bacterial biofilm inhibition and cytotoxicity. Notably, some derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis. []
  • Relevance: These sulfonamide derivatives, like N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, utilize the 2,3-dihydro-1,4-benzodioxin moiety. This commonality highlights the exploration of various substituents and functional groups attached to the benzodioxane core to optimize biological activities. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: This series of compounds was synthesized and assessed for antibacterial activity and lipoxygenase inhibition. Some derivatives displayed promising inhibitory activity against both Gram-positive and Gram-negative bacteria, while others showed decent inhibition against lipoxygenase, suggesting potential as therapeutic agents for inflammatory ailments. []
  • Relevance: These sulfonamides, similar to N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, incorporate the 2,3-dihydro-1,4-benzodioxin scaffold. This reiterates the exploration of this structural motif in drug discovery efforts targeting different therapeutic areas, including inflammation and bacterial infections. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This series of benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some of these compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase. []
  • Relevance: Similar to N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, these molecules share the 2,3-dihydro-1,4-benzodioxin scaffold, showing its role as a versatile pharmacophore in medicinal chemistry. []

Properties

Product Name

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

IUPAC Name

N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C17H16ClNO3/c18-12-5-7-13(8-6-12)19-17(20)10-9-14-11-21-15-3-1-2-4-16(15)22-14/h1-8,14H,9-11H2,(H,19,20)

InChI Key

YQDPXILXSGTPAV-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.